methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate
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Overview
Description
Methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a chloro group and an ethylamino group, linked to a carbamate moiety through an ethyl chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloro-6-(ethylamino)pyridine, can be synthesized through the chlorination of 6-aminopyridine followed by alkylation with ethylamine.
Carbamoylation: The pyridine intermediate is then reacted with ethyl chloroformate to introduce the carbamate group. This step is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reaction: The final step involves coupling the carbamoylated pyridine with methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially converting it to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced alcohol forms, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate is used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be studied for its potential as an enzyme inhibitor or receptor ligand. Its structure suggests it could interact with specific proteins, influencing biological pathways and processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in designing molecules that can modulate biological targets.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[2-[[5-chloro-6-(methylamino)pyridine-3-carbonyl]amino]ethyl]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Methyl N-[2-[[5-chloro-6-(propylamino)pyridine-3-carbonyl]amino]ethyl]carbamate: Similar structure but with a propyl group instead of an ethyl group.
Methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]propyl]carbamate: Similar structure but with a propyl chain instead of an ethyl chain.
Uniqueness
The uniqueness of methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylamino group, in particular, may influence its binding affinity and specificity towards biological targets, differentiating it from similar compounds with different alkyl groups.
Properties
IUPAC Name |
methyl N-[2-[[5-chloro-6-(ethylamino)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-3-14-10-9(13)6-8(7-17-10)11(18)15-4-5-16-12(19)20-2/h6-7H,3-5H2,1-2H3,(H,14,17)(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTLEUPOXHOYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NCCNC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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